ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of an ethyl ester group, a methoxy group, and an amido group attached to the benzofuran rings
Mechanism of Action
Target of Action
The primary targets of Ethyl 3-(7-methoxybenzofuran-2-carboxamido)benzofuran-2-carboxylate are currently unknown
Mode of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways, but the specific pathways affected by this compound require further investigation .
Result of Action
Benzofuran derivatives have been associated with a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
The action of Ethyl 3-(7-methoxybenzofuran-2-carboxamido)benzofuran-2-carboxylate can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules or compounds, and physical conditions such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Amidation Reaction: The amido group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., acid chloride or ester) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Comparison with Similar Compounds
Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Methyl 2-(7-methoxy-1-benzofuran-2-amido)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Methyl 7-(7-methoxy-1-benzofuran-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Contains a tetrahydroisoquinoline ring, making it structurally distinct.
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-3-26-21(24)19-17(13-8-4-5-9-14(13)27-19)22-20(23)16-11-12-7-6-10-15(25-2)18(12)28-16/h4-11H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUJAPDHXVTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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